Product packaging for D-myo-Inositol 1-Phosphate Disodium Salt(Cat. No.:)

D-myo-Inositol 1-Phosphate Disodium Salt

Cat. No.: B15287861
M. Wt: 456.4 g/mol
InChI Key: KTRAZHHNSREJAS-SNVBAGLBSA-N
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Description

D-myo-Inositol 1-Phosphate Disodium Salt (CAS: Not explicitly provided; structurally related to 313263-16-0 for its dipotassium form) is a critical intermediate in the biosynthesis of myo-inositol, a molecule essential for cellular signaling and membrane formation. It is synthesized via stereoselective phosphorylation of myo-inositol derivatives using peptide catalysts, achieving high enantiomeric excess (>98% ee) . This compound serves as a substrate for enzymes like IMPL1 (Inositol Monophosphatase-Like 1), which hydrolyzes it to free myo-inositol in a Mg²⁺-dependent manner . Its role extends to neurological research, where it is used to study mood-stabilizing drugs targeting inositol depletion in bipolar disorder .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N8O6 B15287861 D-myo-Inositol 1-Phosphate Disodium Salt

Properties

Molecular Formula

C19H20N8O6

Molecular Weight

456.4 g/mol

IUPAC Name

(2R)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)/t10-/m1/s1

InChI Key

KTRAZHHNSREJAS-SNVBAGLBSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N

Origin of Product

United States

Scientific Research Applications

D-myo-Inositol-1-phosphate, sodium salt is a biochemical utilized in proteomics research . It participates in cellular signaling pathways as a precursor for synthesizing inositol-containing phospholipids and acts as a substrate for enzymes that synthesize inositol polyphosphates, which have a role in intracellular signal transduction . Within cells, D-myo-Inositol-1-phosphate, sodium salt gets phosphorylated into inositol-1,4,5-trisphosphate (IP3), a second messenger responding to extracellular stimuli. IP3 then prompts calcium release from intracellular stores, leading to downstream signaling events . This chemical also helps regulate membrane trafficking and cytoskeletal dynamics, which helps maintain cellular structure and function, and modulates ion channels and neurotransmitter release, thus influencing neuronal signaling processes . Because of its role in these cellular processes, it is valuable for studying the molecular mechanisms behind different physiological and pathological conditions .

Myo-inositol-1-phosphate synthase (MIPS) is an enzyme that catalyzes the first committed and rate-limiting step during inositol biosynthesis .

Scientific Research Applications

  • ** দ্বিতীয় messengers:** D-myo-Inositol-1-phosphate, sodium salt is involved in the synthesis of inositol-containing phospholipids and serves as a precursor for inositol polyphosphates, which are key players in intracellular signal transduction . It is phosphorylated to form inositol-1,4,5-trisphosphate (IP3), a second messenger that triggers calcium release from intracellular stores in response to extracellular stimuli .
  • GPCR Models: D-myo-inositol 1-phosphate is used in a homogeneous time-resolved fluorescence (HTRF) assay that correlates with existing methods for high-throughput screening . The IP-One assay has been validated on various GPCR models and allows for the measurement of inverse agonist activity and the analysis of PLC-beta activity in nontransfected primary cultures .
  • Plant Development: Myo-inositol-1-phosphate synthase (MIPS) is critical for maintaining phosphatidylinositol levels and affects pattern formation in plants . Loss-of-function mutants in the Arabidopsis MIPS1 gene are defective in embryogenesis, cotyledon venation patterning, root growth, and root cap development. The mutant roots also show reduced basipetal auxin transport .
  • Regulation of cellular function: D-myo-Inositol-1-phosphate, sodium salt participates in the regulation of membrane trafficking and cytoskeletal dynamics, contributing to the maintenance of cellular structure and function. It also modulates ion channels and neurotransmitter release, influencing neuronal signaling processes .
  • Inositol biosynthesis: Myo-inositol-1-phosphate synthase catalyzes the first committed and rate-limiting step in inositol biosynthesis . The reaction generates inositol 1-phosphate, which is then dephosphorylated by an inositol monophosphatase to form myo-inositol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Inositol Phosphate Derivatives

D-myo-Inositol 1,4,5-Trisphosphate (InsP₃)
  • Structure : Contains three phosphate groups at positions 1, 4, and 3.
  • Function: A key secondary messenger in calcium signaling. Unlike D-myo-Inositol 1-Phosphate, InsP₃ is derived from phospholipid hydrolysis and acts via IP₃ receptors on the endoplasmic reticulum .
  • Synthesis : Prepared via selective benzoylation and trifluorination, yielding a single isomer confirmed by ¹H and ³¹P NMR .
D-myo-Inositol 1-Phosphate Dipotassium Salt
  • Structure : Similar to the disodium salt but with potassium counterions (C₆H₁₁K₂O₉P).
  • Properties : Higher solubility in water due to potassium’s ionic radius; hygroscopic and stored at -20°C .
  • Applications : Used in lipid bilayer experiments to study ion channel modulation .

Functional Analogs: Carbohydrate Phosphates

α-D-Glucose-1-Phosphate Disodium Salt (Glc-1-P)
  • Structure : Glucose phosphorylated at the C1 position (C₆H₁₁Na₂O₉P).
  • Function: Central to glycogen metabolism and the Cori cycle. Unlike D-myo-Inositol 1-Phosphate, Glc-1-P is a substrate for phosphoglucomutase in glycolysis .
  • Synthesis : Commercially available as a hydrate (CAS: 56401-20-8) with prices ranging from €450–1280/g .
Trehalose 6-Phosphate Dipotassium Salt (Tre-6-P)
  • Structure : Disaccharide phosphorylated at the 6-position.
  • Function: Regulates sugar metabolism in plants; structurally distinct from inositol phosphates but shares roles in stress response .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS Number Key Enzymatic Role Biological Pathway
D-myo-Inositol 1-Phosphate Disodium C₆H₁₁Na₂O₉P - IMPL1 substrate Inositol biosynthesis
α-D-Glucose-1-Phosphate Disodium C₆H₁₁Na₂O₉P·4H₂O 56401-20-8 Phosphoglucomutase substrate Glycogen metabolism
D-myo-Inositol 1,4,5-Trisphosphate C₆H₁₅O₁₅P₃ 85186-07-6 Calcium signaling Phospholipid signaling
Trehalose 6-Phosphate Dipotassium C₁₂H₁₉K₂O₁₅P 74630-37-2 Sucrose metabolism regulator Plant stress response

Table 2: Enzymatic Activity Data

Enzyme Substrate Reaction Rate (Relative to D-myo-Inositol 1-Phosphate) pH Optimum Reference
IMPL1 D-myo-Inositol 1-Phosphate 100% (Baseline) 9.0
IMPL1 L-myo-Inositol 1-Phosphate <10% 9.0
MIPS D-Glucose-6-Phosphate Converts to D-myo-Inositol 1-Phosphate 7.5

Biological Activity

D-myo-Inositol 1-Phosphate Disodium Salt (DIP) is an important inositol phosphate that plays a significant role in various biological processes. This article explores its biosynthesis, biological functions, and implications in different organisms, particularly in hyperthermophilic microorganisms and plants.

D-myo-Inositol 1-Phosphate is synthesized from glucose-6-phosphate through the action of myo-inositol-1-phosphate synthase (MIPS), which catalyzes the conversion to inositol phosphates. The biosynthetic pathway involves several enzymatic reactions, including the phosphorylation and dephosphorylation of inositol derivatives. Notably, MIPS is a conserved enzyme found across eukaryotic species, indicating its fundamental role in cellular metabolism .

Table 1: Key Enzymes in Inositol Phosphate Biosynthesis

EnzymeFunctionOrganisms Found In
MIPS (myo-inositol-1-phosphate synthase)Converts glucose-6-phosphate to inositol phosphateUnicellular and multicellular eukaryotes
I-1-P phosphataseDephosphorylates inositol phosphate to myo-inositolVarious eukaryotic species

Biological Functions

DIP serves multiple biological functions, particularly as an osmolyte in hyperthermophilic organisms. It stabilizes proteins and cellular structures under extreme conditions, such as high temperatures and salinity. Research has shown that DIP accumulates significantly when organisms are exposed to temperatures above 75°C, suggesting its role in thermoprotection .

Case Study: Thermoprotection in Hyperthermophiles

In studies involving Methanococcus igneus and Pyrococcus furiosus, it was observed that the intracellular concentration of DIP increases with elevated external NaCl concentrations and high temperatures. This accumulation helps maintain cellular integrity and function under stress conditions. For example, sodium salts of DIP demonstrated thermoprotective effects on enzymes, recovering activity significantly compared to other salts like NaCl .

Role in Plant Development

In plants, D-myo-Inositol 1-Phosphate is crucial for various developmental processes. It is involved in auxin transport and signaling pathways that regulate growth. Loss-of-function mutants of MIPS in Arabidopsis thaliana exhibited defects in embryogenesis and root development, highlighting the importance of inositol phosphates in plant physiology .

Table 2: Effects of MIPS Mutants on Plant Development

Mutant TypeObserved DefectsImpact on Development
mips1 MutantsDefective embryogenesis, reduced auxin transportImpaired root growth and patterning

Q & A

Q. What are the established enzymatic pathways for synthesizing D-myo-Inositol 1-Phosphate in vitro?

D-myo-Inositol 1-Phosphate is synthesized from glucose-6-phosphate via two key enzymes: L-myo-inositol 1-phosphate synthase (INO1) and myo-inositol 1-phosphatase. The synthase catalyzes the cyclization of glucose-6-phosphate to myo-inositol 1-phosphate, which is then dephosphorylated to free myo-inositol. This pathway is critical in plants and mammals, with the phosphatase being a target for lithium ions in bipolar disorder treatments .

Q. How can researchers quantify D-myo-Inositol 1-Phosphate in cellular assays?

Radiolabeled isotopes (e.g., [14C(U)]- or [3H]-labeled forms) are used to trace inositol phosphate dynamics. For example, IP1 (inositol monophosphate) levels in neutrophils exposed to bacterial proteins were measured using liquid scintillation counting after chromatographic separation . Non-radioactive methods include HPLC coupled with mass spectrometry, particularly for analyzing metabolic flux in signaling pathways.

Q. What are the primary research applications of D-myo-Inositol 1-Phosphate in cell signaling studies?

This compound serves as a precursor for higher inositol phosphates (e.g., Ins(1,4,5)P3) and phosphoinositides involved in signal transduction. It is used to study calcium mobilization, membrane trafficking, and downstream kinase activation (e.g., PKC). Comparative studies with structural analogs (e.g., L-myo-Inositol-1,4,5-triphosphate) help dissect isoform-specific signaling roles .

Advanced Research Questions

Q. How do discrepancies in reported enzyme kinetics for myo-inositol 1-phosphatase affect experimental design?

Variability in phosphatase activity (e.g., inhibition by lithium ions) requires careful optimization of buffer conditions (pH, divalent cations) and substrate purity. Researchers should validate enzyme sources (recombinant vs. tissue-extracted) and use internal controls like phosphate release assays to mitigate batch-to-batch variability .

Q. What methodological challenges arise when distinguishing D-myo-Inositol 1-Phosphate from its isomers in complex biological matrices?

Isomeric separation demands high-resolution techniques such as ion-pair chromatography or capillary electrophoresis. Advanced NMR (e.g., 31P-1H correlation spectroscopy) can resolve stereochemical differences. Contradictions in literature data often stem from incomplete chromatographic resolution or cross-reactivity in antibody-based assays .

Q. How can researchers model the metabolic flux of D-myo-Inositol 1-Phosphate in plant stress responses?

Stable isotope tracing (13C/15N-labeled glucose-6-phosphate) combined with kinetic modeling quantifies flux through the INO1 pathway under osmotic stress. Integration with transcriptomic data (e.g., INO1 expression levels) reveals regulatory nodes. Contradictory reports on phytate synthesis rates highlight the need for tissue-specific and temporal resolution in such studies .

Q. What strategies address low solubility of D-myo-Inositol 1-Phosphate disodium salt in high-throughput screening assays?

Co-solvents like DMSO (≤5%) or cyclodextrin-based carriers enhance solubility without disrupting enzyme activity. Pre-incubation at 37°C and vortexing in neutral buffers (pH 7.0–7.4) are recommended. Purity (>98%) must be verified via ion-exchange chromatography to avoid interference from phosphate contaminants .

Data Interpretation and Validation

Q. How should researchers validate conflicting data on lithium’s inhibition of myo-inositol 1-phosphatase?

Replicate assays using recombinant human phosphatase under standardized conditions (e.g., 10 mM Mg2+, pH 7.5) are critical. Discrepancies may arise from species-specific enzyme variants or lithium’s off-target effects on other phosphatases. Cross-validation with lithium-treated neuronal cultures measuring inositol depletion is advised .

Q. What controls are essential when studying D-myo-Inositol 1-Phosphate’s role in bacterial protein-induced neutrophil activation?

Include negative controls with heat-inactivated bacterial proteins and competitive inhibitors (e.g., quercetin for IP3 receptors). Measure baseline IP1 levels in unstimulated neutrophils and validate via siRNA knockdown of phospholipase C isoforms to confirm pathway specificity .

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